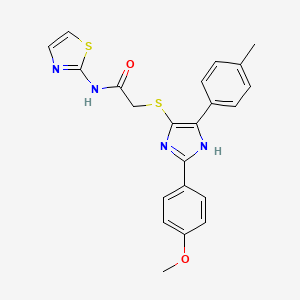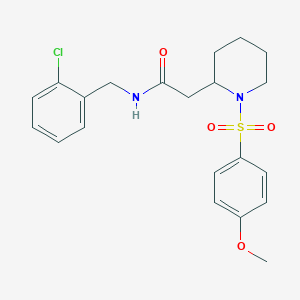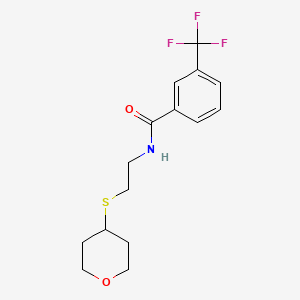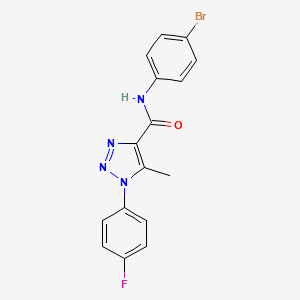![molecular formula C24H17N3O5 B2835562 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-27-3](/img/structure/B2835562.png)
4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a benzoyl group, a 1,3,4-oxadiazole ring, and a 2,3-dihydro-1,4-benzodioxin ring . Compounds containing these groups are often studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like IR, NMR, and MS spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Applications De Recherche Scientifique
Anticancer Activity
A series of substituted benzamides, including structures related to 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide, were designed and synthesized for their anticancer evaluation. These compounds demonstrated moderate to excellent anticancer activities against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Certain derivatives showed higher anticancer activities than the reference drug etoposide, indicating their potential as novel anticancer agents (Ravinaik et al., 2021).
Anti-inflammatory and Antioxidant Properties
Novel benzophenone appended oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These compounds, particularly with hydroxy substituents, exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (Cox-2) and ameliorating inflammatory conditions in in-vivo models. Additionally, certain derivatives demonstrated excellent antioxidant activity, offering protection against DNA damage induced by oxidative stress (Puttaswamy et al., 2018).
Further Potential Applications
Research on compounds structurally related to this compound has also pointed towards other potential applications, including antimicrobial activities and the development of novel materials with specific functional properties. For instance, certain derivatives have been investigated for their antimicrobial effects against various bacterial and fungal strains, demonstrating good to moderate activity (Desai et al., 2013). Additionally, research into the synthesis of polymers incorporating oxadiazole units has shown promising results in terms of thermal stability and fluorescence properties, suggesting applications in material science (Sava et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of 4-Benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are pathogenic and can cause various infections in humans.
Mode of Action
The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant colonies, thereby making them more susceptible to antibacterial treatment .
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation and maintenance in bacteria.
Pharmacokinetics
Based on its structural similarity to other sulfonamide and benzodioxane compounds, it can be hypothesized that it may have good absorption and distribution characteristics, moderate metabolism, and efficient excretion . These properties could contribute to its bioavailability and efficacy as an antibacterial agent.
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis, leading to a reduction in their pathogenicity . This makes the bacteria more susceptible to antibacterial treatment and can help in the management of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also impact the compound’s activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with various biomolecules. It has shown significant antibacterial activity against Escherichia coli and Bacillus subtilis . The compound was found to be the best antibacterial agent against B. subtilis and second most-active against E. coli .
Cellular Effects
The compound has shown to have effects on various types of cells. It has been found to have strong effects on HepG2 cell line, WI-38 cell line, and VERO cell line . It also has strong effects on MCF-7 cell line .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to have long-term effects on cellular function .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors .
Transport and Distribution
It is known that it interacts with various transporters and binding proteins .
Subcellular Localization
It is known that it is directed to specific compartments or organelles .
Propriétés
IUPAC Name |
4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(29)25-24-27-26-23(32-24)18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVAOFQTMWJHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)


![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

